molecular formula C15H20FNOS B6629363 4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol

4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol

Cat. No.: B6629363
M. Wt: 281.4 g/mol
InChI Key: SLQVVKZSKSSBKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol is a synthetic organic compound that features a unique combination of a thiochromene ring system and a cyclohexanol moiety

Properties

IUPAC Name

4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNOS/c16-10-1-6-15-13(9-10)14(7-8-19-15)17-11-2-4-12(18)5-3-11/h1,6,9,11-12,14,17-18H,2-5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQVVKZSKSSBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2CCSC3=C2C=C(C=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol typically involves multiple steps One common approach starts with the preparation of the thiochromene ring system, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsThe final step involves the coupling of the thiochromene derivative with cyclohexanol under conditions that promote the formation of the desired amine linkage .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the thiochromene ring results in dihydro derivatives .

Scientific Research Applications

4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol is unique due to its specific combination of a thiochromene ring and a cyclohexanol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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